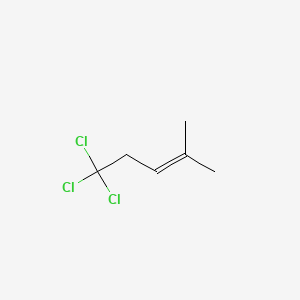
2-Pentene, 5,5,5-trichloro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5,5,5-trichloro-2-pentene is an organic compound characterized by the presence of a double bond and three chlorine atoms attached to the same carbon atom. This compound is a member of the alkenes family and exhibits unique chemical properties due to its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,5,5-trichloro-2-pentene typically involves the selective dehydration of 5,5,5-trichloro-2-methyl-2-pentanol. This process can be catalyzed by various acids or dehydrating agents under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5,5,5-trichloro-2-pentene may involve large-scale dehydration processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: 2-Methyl-5,5,5-trichloro-2-pentene can undergo oxidation reactions, typically resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated compounds.
Substitution: The chlorine atoms in 2-Methyl-5,5,5-trichloro-2-pentene can be substituted by other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Substituted alkenes with different functional groups.
Applications De Recherche Scientifique
2-Methyl-5,5,5-trichloro-2-pentene has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-5,5,5-trichloro-2-pentene involves its interaction with molecular targets through its double bond and chlorine atoms. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species.
Comparaison Avec Des Composés Similaires
2-Methyl-2-pentene: Lacks the chlorine atoms, resulting in different reactivity and properties.
5,5,5-Trichloro-2-pentene: Similar structure but without the methyl group, leading to different chemical behavior.
2,3-Dichloro-2-pentene: Contains fewer chlorine atoms, affecting its reactivity and applications.
Uniqueness: 2-Methyl-5,5,5-trichloro-2-pentene is unique due to the combination of a double bond, a methyl group, and three chlorine atoms on the same carbon atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
61446-87-5 |
|---|---|
Formule moléculaire |
C6H9Cl3 |
Poids moléculaire |
187.5 g/mol |
Nom IUPAC |
5,5,5-trichloro-2-methylpent-2-ene |
InChI |
InChI=1S/C6H9Cl3/c1-5(2)3-4-6(7,8)9/h3H,4H2,1-2H3 |
Clé InChI |
AOYBBWIUEUTNBL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


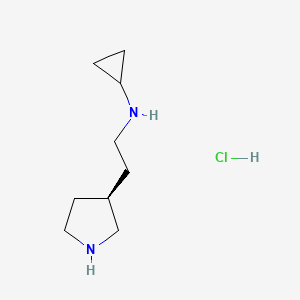
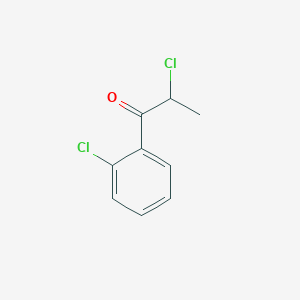
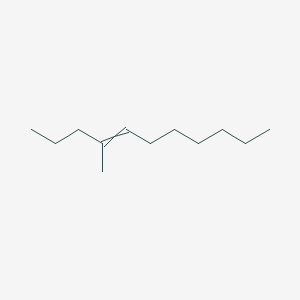
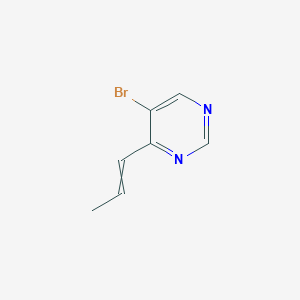
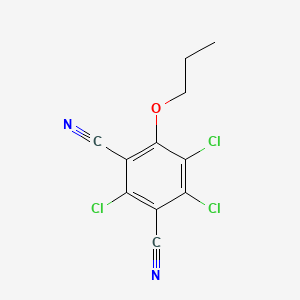
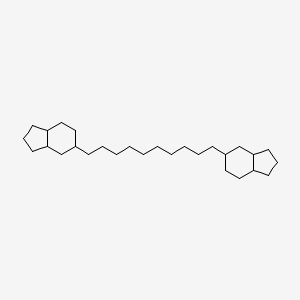
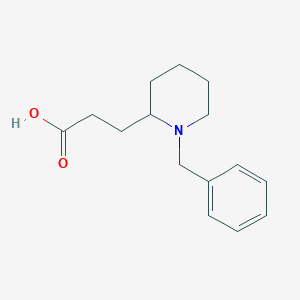
![2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile](/img/structure/B13948666.png)
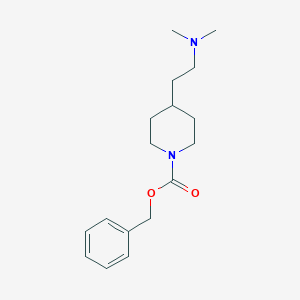

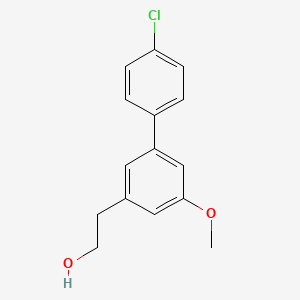
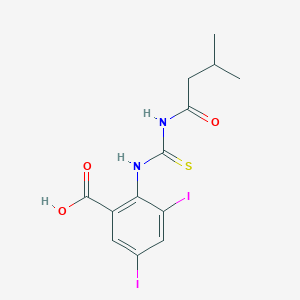
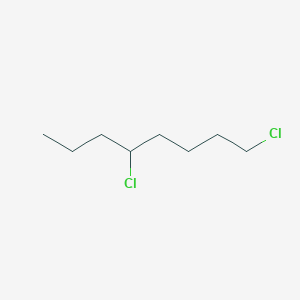
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
